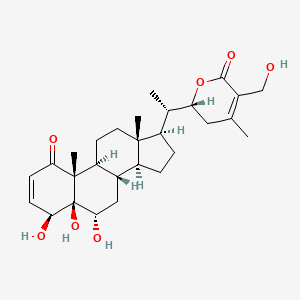

2,3-Didehydrosomnifericin

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-5-(hydroxymethyl)-4-methyl-2-[(1S)-1-[(4S,5S,6S,8S,9S,10R,13S,14S,17R)-4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O7/c1-14-11-21(35-25(33)17(14)13-29)15(2)18-5-6-19-16-12-24(32)28(34)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,23-24,29,31-32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24-,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPMUHRIQQNSB-DAKZBPTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of 2,3-Didehydrosomnifericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Didehydrosomnifericin is a naturally occurring withanolide, a class of C28 steroidal lactones known for their diverse biological activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, its isolation, and characterization. The document details the general biosynthetic pathway of withanolides and presents a generalized experimental workflow for its extraction and purification from its principal botanical source. While specific quantitative data for this compound remains limited in publicly available literature, this guide consolidates the current knowledge to support further research and development.

Primary Natural Source

The principal natural source of this compound is the plant Withania somnifera (L.) Dunal, commonly known as Ashwagandha, Indian ginseng, or winter cherry.[1] This medicinal shrub, belonging to the Solanaceae family, has been a cornerstone of traditional Ayurvedic medicine for centuries and is now globally recognized for its therapeutic properties.[1][2][3] this compound is one of many withanolides that have been isolated from various parts of the W. somnifera plant, contributing to its complex phytochemical profile.[1]

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentration or yield of this compound from Withania somnifera. While methods for the quantitative analysis of major withanolides like withaferin A and withanolide D using HPLC have been developed, specific data for this compound is not extensively reported.[4][5] The concentration of withanolides in W. somnifera can vary significantly based on geographical location, plant part, and cultivation conditions.[1]

Table 1: Quantitative Analysis of Major Withanolides in Withania somnifera

| Compound | Plant Part | Method | Concentration/Yield | Reference |

| Withaferin A | Roots, Leaves, Stems | HPLC | Varies (e.g., up to 0.5% in leaves) | [4][5] |

| Withanolide D | Roots, Leaves, Stems | HPLC | Varies | [4] |

| This compound | Whole Plant | Not Specified | Data Not Available |

Biosynthesis of Withanolides

The biosynthesis of withanolides, including this compound, is a complex process originating from the isoprenoid pathway. The pathway involves contributions from both the cytosolic mevalonate (MVA) and the plastidial methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

These precursors are utilized to form sterol intermediates, which then undergo a series of modifications including oxidation, hydroxylation, and glycosylation, catalyzed by enzymes such as cytochrome P450s (CYPs), sterol methyltransferases (SMTs), and cycloartenol synthase (CAS), to generate the diverse array of withanolide structures. The specific enzymatic steps leading to the formation of the 2,3-didehydro functionality in somnifericin have not been fully elucidated.

Experimental Protocols

General Extraction and Fractionation

-

Plant Material Preparation: Dried and powdered whole plant material of Withania somnifera is used as the starting material.

-

Extraction: The powdered material is subjected to extraction with a hydro-alcoholic solvent, typically a mixture of methanol or ethanol and water. This process can be performed at room temperature with shaking or through Soxhlet extraction.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between a water-immiscible solvent (e.g., chloroform or ethyl acetate) and water. The withanolides typically partition into the organic layer.

-

De-fatting: The organic extract may be further washed with a non-polar solvent like hexane to remove fats and pigments.

Chromatographic Purification

-

Column Chromatography: The resulting crude withanolide fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is employed to separate the different withanolides.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Conclusion

Withania somnifera stands as the established natural source of the withanolide this compound. While the complete biosynthetic pathway and specific quantitative yields require further investigation, the generalized protocols for extraction and isolation provide a solid foundation for researchers. The methodologies outlined in this guide, coupled with advanced analytical techniques, will be instrumental in advancing the study of this and other related bioactive compounds for potential therapeutic applications. Further research focused on quantitative analysis and elucidation of the specific biosynthetic enzymes will be crucial for optimizing the production and exploring the full pharmacological potential of this compound.

References

- 1. Withania somnifera L.: Insights into the phytochemical profile, therapeutic potential, clinical trials, and future prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchtrends.net [researchtrends.net]

- 3. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 2,3-Didehydrosomnifericin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Didehydrosomnifericin is a naturally occurring withanolide found in Withania somnifera, a plant with a long history of use in traditional medicine. While research on this specific compound is not as extensive as for other withanolides like Withaferin A, existing data indicates it possesses cytotoxic properties. This technical guide synthesizes the current knowledge on the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for assessing its activity, and potential signaling pathways it may modulate. This document aims to provide a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

Withanolides, a group of C28 steroidal lactones, are the primary bioactive constituents of Withania somnifera (Ashwagandha). These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is one of the numerous withanolides isolated from this plant. This guide focuses specifically on the documented biological activity of this compound and provides a framework for its further study.

Quantitative Biological Activity Data

The primary biological activity reported for this compound is cytotoxicity against cancer cell lines. The available quantitative data is summarized in the table below.

| Biological Activity | Cell Line | Assay | Metric | Value | Incubation Time | Reference |

| Cytotoxicity | A549 (Human Lung Carcinoma) | MTT Assay | IC50 | > 40 µM | 48 hours | [1] |

| Cytotoxicity | A549 (Human Lung Carcinoma) | MTT Assay | IC50 | 36.4 µM | 72 hours | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are representative protocols for assessing the biological activities of withanolides like this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Activity: NF-κB Inhibition Assay (Hypothetical for this compound)

While not yet specifically reported for this compound, many withanolides exhibit anti-inflammatory activity through the inhibition of the NF-κB pathway. A common method to assess this is a reporter gene assay.

Materials:

-

A suitable cell line (e.g., HEK293T) stably transfected with an NF-κB luciferase reporter construct.

-

Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

-

This compound stock solution (in DMSO).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding TNF-α to the wells (excluding the negative control) and incubate for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other withanolides, this compound may exert its biological effects through various signaling pathways.

Cytotoxicity

The cytotoxic effects of withanolides are often attributed to the induction of apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events may include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and eventual cell death.

Anti-inflammatory Activity

A primary anti-inflammatory mechanism for withanolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can significantly dampen the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental and Logical Workflows

The investigation of a natural product's biological activity typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Caption: A typical workflow for the biological evaluation of a natural product.

Conclusion and Future Directions

The current body of evidence indicates that this compound exhibits cytotoxic activity against human cancer cells. However, a comprehensive understanding of its biological activity profile is still lacking. Future research should focus on:

-

Broad-Spectrum Activity Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other potential activities of this compound against a wider range of cell lines and biological targets.

-

Mechanistic Elucidation: Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in relevant animal models to determine its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective analogs.

Further in-depth research is warranted to fully characterize the therapeutic potential of this compound and to determine its viability as a lead compound for drug development.

References

No Information Available on the Mechanism of Action of 2,3-Didehydrosomnifericin

Following a comprehensive search of available scientific literature and databases, no information has been found regarding the mechanism of action, signaling pathways, experimental protocols, or quantitative data for a compound named "2,3-Didehydrosomnifericin."

This lack of information prevents the creation of the requested in-depth technical guide. The search results did not yield any publications, studies, or data repositories that mention "this compound." This suggests that the compound may be known by a different name, is a novel or proprietary substance not yet described in public-domain research, or the name may be inaccurate.

Without any foundational data, it is not possible to summarize quantitative data, provide detailed experimental methodologies, or create diagrams of signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound's name and search for alternative nomenclature or consult proprietary databases if applicable. Should information become publicly available in the future, a detailed analysis of its mechanism of action could be undertaken.

The Pharmacology of Withanolides from Withania somnifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania somnifera, commonly known as Ashwagandha, has been a cornerstone of traditional Ayurvedic medicine for centuries. Its therapeutic properties are largely attributed to a group of naturally occurring C28 steroidal lactones known as withanolides.[1][2][3] Modern pharmacological research has begun to unravel the complex mechanisms through which these compounds exert their diverse effects, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the pharmacology of withanolides, focusing on their molecular targets, modulation of signaling pathways, and relevant experimental methodologies.

Core Bioactive Withanolides

Over 900 withanolides have been identified, primarily from plants in the Solanaceae family.[1] The most extensively studied withanolides from Withania somnifera include withaferin A, withanone, and withanolide A. The biological activity of these compounds is often linked to specific structural features, such as an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide in the B-ring, and the lactone side chain.[2]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent withanolides, providing insights into their potency and pharmacokinetic profiles.

Table 1: Cytotoxicity (IC50) of Withanolides in Cancer Cell Lines

| Withanolide | Cancer Cell Line | IC50 (µM) | Reference |

| Withaferin A | MDA-MB-231 (Breast) | 1.066 | [6] |

| Withaferin A | MCF-7 (Breast) | 0.8536 | [6] |

| Withaferin A | A549 (Lung) | 10 | [7] |

| Withaferin A | H441 (Lung, EGFR WT, KRAS mutant) | 0.3 - 1.49 | [7] |

| Withaferin A | HeLa (Cervical) | 4.128 (compared to cisplatin at 8.045) | [8] |

| Withaferin A | ME-180 (Cervical) | 0.05 - 0.1 (% of extract) | [9] |

| Withalongolide A Analogues | Various | 0.2 - 1.5 | [10] |

Table 2: Pharmacokinetic Parameters of Withanolides

| Withanolide | Animal Model | Route | Dose | Cmax | Tmax | Oral Bioavailability (%) | Reference |

| Withaferin A | Mice | Oral | 1000 mg/kg (extract) | 16.69 ± 4.02 ng/mL | 20 min | - | [11] |

| Withaferin A | Rats | IV | 5 mg/kg | - | - | 32.4 ± 4.8 | [11] |

| Withaferin A | Rats | Oral | 10 mg/kg | - | - | 32.4 ± 4.8 | [11] |

| Withaferin A | Mice | IV | 10 mg/kg | 3996.9 ± 557.6 ng/mLh (AUC) | - | 1.8 | [12] |

| Withaferin A | Mice | Oral | 70 mg/kg | 141.7 ± 16.8 ng/mLh (AUC) | - | 1.8 | [12] |

| Withaferin A | Rats | Oral | 500 mg/kg (extract) | 124.415 ± 64.932 ng/mL | 0.250 ± 0.000 h | - | [13] |

| Withanolide A | Rats | Oral | 500 mg/kg (extract) | 7.283 ± 3.341 ng/mL | 0.333 ± 0.129 h | - | [13] |

| Withanoside IV | Rats | Oral | 500 mg/kg (extract) | 13.833 ± 3.727 ng/mL | 0.750 ± 0.000 h | - | [13] |

| 12-Deoxy-withastramonolide | Rats | Oral | 500 mg/kg (extract) | 57.536 ± 7.523 ng/mL | 0.291 ± 0.102 h | - | [13] |

Key Signaling Pathways Modulated by Withanolides

Withanolides exert their pharmacological effects by modulating a multitude of intracellular signaling pathways. Their pleiotropic nature allows them to influence various cellular processes, from inflammation and apoptosis to cell cycle regulation and angiogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Withanolides, particularly withaferin A, are potent inhibitors of NF-κB activation.[14][15] They can interfere with this pathway at multiple levels, including:

-

Inhibition of IκB Kinase (IKK): Withaferin A can inhibit the activity of IKKβ, a key enzyme responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[14][16] This prevents the release and nuclear translocation of the active NF-κB dimer.

-

Direct Interaction with p65: Some studies suggest that withanolides can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA.

-

Suppression of Upstream Kinases: Withanolides may also inhibit upstream kinases that regulate IKK activation.[14]

By inhibiting the NF-κB pathway, withanolides can downregulate the expression of numerous pro-inflammatory and pro-survival genes, including cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[14][15]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Withaferin A has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[7]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Withanone has been shown to induce the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. This mechanism contributes to the neuroprotective and chemopreventive effects of withanolides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the pharmacological activity of withanolides.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active mitochondria reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[4][17][18][19][20]

Workflow:

Detailed Protocol (MTT Assay):

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the withanolide (and a vehicle control, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.[21]

Detailed Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of the withanolide for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (10 ng/mL) for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold inhibition of NF-κB activity compared to the stimulated control.

Western Blotting for Signaling Protein Phosphorylation

Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status, providing a direct measure of the activation of signaling pathways.

Detailed Protocol:

-

Cell Lysis: Treat cells with the withanolide for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.

Conclusion

The withanolides from Withania somnifera represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their ability to modulate multiple key signaling pathways underscores their pleiotropic effects and highlights their promise for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This guide provides a foundational understanding of their pharmacology and the experimental approaches used to investigate their mechanisms of action, serving as a valuable resource for researchers in the field of drug discovery and development. Further research is warranted to fully elucidate the clinical utility of these fascinating natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. jivasupplements.org [jivasupplements.org]

- 15. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Withaferin A in the Treatment of Liver Diseases: Progress and Pharmacokinetic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchhub.com [researchhub.com]

- 21. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 2,3-Didehydrosomnifericin: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymatic Transformations, and Experimental Methodologies for the Synthesis of a Promising Withanolide.

Introduction

2,3-Didehydrosomnifericin, a member of the withanolide class of steroidal lactones, is a naturally occurring phytochemical found in Withania somnifera (Ashwagandha). Withanolides have garnered significant scientific interest due to their diverse pharmacological activities. Understanding the biosynthetic pathway of these complex molecules is paramount for advancing their research and potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols for pathway elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

Core Biosynthetic Pathway: From Isoprenoid Precursors to the Withanolide Scaffold

The biosynthesis of this compound originates from the universal isoprenoid pathway, utilizing precursors from both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These pathways converge to produce the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A series of head-to-tail condensations of these C5 units leads to the formation of farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene (C30). The subsequent epoxidation of squalene by squalene epoxidase (SQE) forms 2,3-oxidosqualene, a critical branch-point intermediate.

The cyclization of 2,3-oxidosqualene, mediated by cycloartenol synthase (CAS) , produces cycloartenol, the committed precursor for phytosterols and, by extension, withanolides in plants. The pathway then proceeds through a series of modifications to the sterol backbone, diverging from primary sterol metabolism at the level of 24-methylenecholesterol.

Recent groundbreaking research has begun to unravel the previously enigmatic later steps of withanolide biosynthesis. A suite of specialized enzymes, primarily from the cytochrome P450 (CYP) superfamily, a short-chain dehydrogenase/reductase (SDR), and a sulfotransferase (SULT), have been identified as key players in the oxidative modifications that define the withanolide scaffold.

Key Late-Stage Biosynthetic Enzymes:

| Enzyme Class | Specific Enzymes Identified | Proposed Function in Withanolide Biosynthesis |

| Cytochrome P450 | CYP87G1, CYP88C7, CYP749B2, CYP88C10, WsCYP71B35 | Hydroxylation, epoxidation, and other oxidative modifications of the sterol backbone and side chain, leading to the formation of the lactone ring and modifications of the A and B rings. |

| Short-Chain Dehydrogenase/Reductase | SDH2 | Involved in the formation of the characteristic δ-lactone ring of withanolides. |

| Sulfotransferase | SULF1 | Plays a crucial role in the modification of the A-ring, potentially facilitating the formation of the α,β-unsaturated ketone system. |

| Glycosyltransferase | WsGT4, WsGT6 | Catalyze the final glycosylation of the withanolide aglycone to form withanosides. |

Proposed Biosynthesis of the 2,3-Didehydro Moiety

The defining structural feature of this compound is the double bond between carbons 2 and 3 in the A-ring, creating an α,β-unsaturated ketone system. While the precise enzymatic step leading to this feature in this compound has not been definitively elucidated, recent studies on withaferin A biosynthesis suggest a plausible mechanism. The formation of this α,β-unsaturated ketone is believed to be a result of sequential oxidative reactions.[1]

It is hypothesized that a cytochrome P450 enzyme, such as CYP88C10, in conjunction with a sulfotransferase like SULF1, may be responsible for the modifications of the A-ring that lead to the introduction of the 2,3-double bond. Further biochemical characterization of these enzymes with various withanolide precursors is required to confirm their exact roles in the formation of this compound.

Quantitative Data

Currently, specific quantitative data regarding the enzyme kinetics, substrate concentrations, and product yields for the individual enzymatic steps in the this compound biosynthetic pathway are limited in the publicly available literature. However, quantitative analyses of withanolide content in Withania somnifera have been performed, providing a basis for future targeted metabolomic studies.

Table 1: Reported Concentrations of Major Withanolides in Withania somnifera

| Withanolide | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method |

| Withaferin A | Leaves | 0.067 - 3.79 | HPLC, LC-MS/MS |

| Withanolide A | Roots | 0.031 - 0.51 | HPLC, LC-MS/MS |

| Withanone | Roots, Leaves | Variable | HPLC, LC-MS/MS |

Note: The concentration of this compound has not been extensively quantified across different plant tissues and developmental stages.

Experimental Protocols

The elucidation of the withanolide biosynthetic pathway has been significantly advanced through the application of modern molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the field.

Protocol 1: Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of a candidate plant cytochrome P450 gene in yeast to assess its catalytic activity towards a potential substrate.

1. Yeast Strain and Plasmids:

-

S. cerevisiae strain WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase, is commonly used.

-

A yeast expression vector, such as pYES-DEST52, is used for cloning the P450 gene.

2. Gene Cloning:

-

The full-length open reading frame of the candidate P450 gene is amplified from W. somnifera cDNA.

-

The PCR product is cloned into the expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

3. Yeast Transformation:

-

The recombinant plasmid is transformed into the WAT11 yeast strain using the lithium acetate/polyethylene glycol method.

-

Transformants are selected on appropriate synthetic defined medium lacking uracil.

4. Protein Expression:

-

A single colony of transformed yeast is grown in selective medium with glucose.

-

The culture is then transferred to a larger volume of induction medium containing galactose to induce protein expression.

-

Cells are grown for 24-48 hours at 28-30°C.

5. Microsome Isolation:

-

Yeast cells are harvested by centrifugation.

-

The cell pellet is resuspended in an extraction buffer and lysed using glass beads.

-

The cell lysate is centrifuged to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

The microsomes are resuspended in a storage buffer.

6. In Vitro Enzyme Assay:

-

The reaction mixture contains the isolated microsomes, a potential withanolide precursor substrate (e.g., 24-methylenecholesterol), and an NADPH-regenerating system in a suitable buffer.

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

7. Product Analysis:

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products.

Protocol 2: Quantitative Analysis of Withanolides by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of withanolides in plant extracts.

1. Sample Preparation:

-

Dried and powdered plant material is extracted with a suitable solvent, typically methanol or a methanol-water mixture.

-

The extract is filtered and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering compounds.

-

The final extract is dissolved in the initial mobile phase for LC-MS analysis.

2. LC-MS/MS System:

-

A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is used.

-

A C18 reversed-phase column is typically employed for separation.

3. Chromatographic Conditions:

-

A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The flow rate is typically between 0.2 and 0.5 mL/min.

-

The column temperature is maintained at a constant temperature, for example, 40°C.

4. Mass Spectrometry Conditions:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each withanolide and monitoring a specific product ion after fragmentation.

-

The MRM transitions (precursor ion -> product ion) and collision energies are optimized for each target withanolide using authentic standards.

5. Quantification:

-

A calibration curve is generated using a series of known concentrations of authentic withanolide standards.

-

The concentration of each withanolide in the plant extract is determined by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is beginning to be unraveled through modern biochemical and molecular techniques. While the early steps of the pathway are well-established, the specific enzymes and reaction sequences leading to the diverse array of withanolides, including this compound, are areas of active research. The recent identification of key cytochrome P450s, a short-chain dehydrogenase, and a sulfotransferase has provided critical insights into the later, more specialized stages of withanolide biosynthesis.

Future research should focus on the in-depth biochemical characterization of these newly identified enzymes to determine their precise substrate specificities and catalytic mechanisms. The use of combinatorial biosynthesis in heterologous hosts, such as yeast and Nicotiana benthamiana, will be instrumental in reconstituting the complete pathway and producing novel withanolide analogs. Furthermore, detailed quantitative metabolomic and transcriptomic analyses of Withania somnifera will be essential to build a comprehensive model of the withanolide biosynthetic network. This knowledge will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds like this compound.

References

An In-depth Technical Guide to 2,3-Didehydrosomnifericin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydrosomnifericin is a naturally occurring steroid lactone belonging to the withanolide class of compounds. It has been isolated from Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine. Withanolides as a group are known for their diverse and potent biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological significance based on the activities of related compounds.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₇ | [1] |

| Molecular Weight | 488.61 g/mol | [1] |

| CAS Number | 173614-88-5 | [1] |

| Physical State | Solid (presumed) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Appearance | White to off-white solid. | [1] |

| Purity | Commercially available up to 99.13%. | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Spectral Data

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3] While the complete raw spectral data is found in specialized chemical literature, the key techniques used for its characterization are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants would provide detailed information about the connectivity and stereochemistry of the protons and carbons within the steroidal backbone and the lactone side chain.

Mass Spectrometry (MS)

HRESIMS is used to determine the exact mass of the molecule, which in turn allows for the confident determination of its molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) groups of the ketone and the lactone ring, and carbon-carbon double bonds (C=C).

Experimental Protocols

While a specific, detailed protocol for the initial isolation of this compound is embedded within the primary research literature, a general workflow for the isolation and characterization of withanolides from Withania somnifera can be described.

General Isolation Workflow

References

Preliminary Cytotoxicity Screening of Withanolide Analogs: A Technical Guide

Disclaimer: As of November 2025, a thorough review of scientific literature reveals no specific data on the preliminary cytotoxicity screening of a compound designated "2,3-Didehydrosomnifericin." This technical guide, therefore, focuses on the well-documented cytotoxicity of structurally related and extensively studied withanolides, such as Withaferin A, Withanone, and Withanolide D, isolated from Withania somnifera. The methodologies and data presented herein serve as a comprehensive reference for researchers, scientists, and drug development professionals engaged in the preliminary cytotoxic evaluation of withanolide-type compounds.

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids that have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Key structural features often associated with their cytotoxic potential include an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and a lactone side chain.[1] This guide provides an in-depth overview of the experimental protocols and quantitative data related to the preliminary cytotoxicity screening of prominent withanolides, offering a foundational framework for the evaluation of novel analogs.

Data Presentation: Cytotoxicity of Key Withanolides

The cytotoxic activity of withanolides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of Withaferin A, Withanone, and Withanolide D across various human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Withaferin A in Human Cancer Cell Lines

| Cancer Cell Line | Histotype | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Adenocarcinoma | 0.8536 | 72 |

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 1.066 | 72 |

| HeLa | Cervical Cancer | 2-3 | Not Specified |

| SKOV3 | Ovarian Cancer | 2-3 | Not Specified |

| OVK18 | Ovarian Cancer | 2-3 | Not Specified |

| SKGII | Cervical Cancer | 2-3 | Not Specified |

| U2OS | Osteosarcoma | Not Specified | 72 |

| MG-63 | Osteosarcoma | Not Specified | 72 |

| KLE | Endometrial Cancer | 10 | Not Specified |

Data compiled from multiple sources.[3][4][5][6]

Table 2: Cytotoxicity (IC50) of Withanone in Human Cancer Cell Lines

| Cancer Cell Line | Histotype | IC50 (µM) | Remarks |

| Cancer Cells | General | Milder cytotoxicity than Withaferin A | Safe for normal cells at equivalent doses[7] |

Withanone generally exhibits lower cytotoxicity compared to Withaferin A.[7][8]

Table 3: Cytotoxicity (IC50) of Withanolide D in Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |

| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 0.0884 | 72 |

| RPMIs | Multiple Myeloma | 0.0761 | 72 |

| MM1.S | Multiple Myeloma (Sensitive) | 0.1072 | 72 |

| MM1.R | Multiple Myeloma (Resistant) | 0.1063 | 72 |

| NSCs | Normal Stem Cells | > 0.8 | 72 |

| K562 | Myeloid Leukemia | Not Specified | 48 |

| MOLT-4 | Lymphoid Leukemia | Not Specified | 48 |

| Vero | Normal Kidney Epithelial | Not Specified | 48 |

Withanolide D demonstrates potent cytotoxicity against leukemia and multiple myeloma cells while showing selectivity over normal cells.[9][10]

Experimental Protocols

This section details the standard methodologies employed for the preliminary cytotoxicity screening of withanolides.

Cell Culture

-

Cell Lines: A diverse panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, U2OS, MG-63, K562, MOLT-4) and a normal cell line (e.g., Vero, normal human fibroblasts) are typically used to assess both efficacy and selectivity.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., withanolide) or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for in vitro preliminary cytotoxicity screening.

Simplified Apoptosis Signaling Pathway Induced by Withanolides

Caption: Simplified signaling cascade of withanolide-induced apoptosis.

References

- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferation potential of withaferin A on human osteosarcoma cells via the inhibition of G2/M checkpoint proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 7. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 8. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Withanolide D Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]

- 10. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Isolation and Purification of 2,3-Didehydrosomnifericin from Withania somnifera

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,3-Didehydrosomnifericin is a member of the withanolide class of steroidal lactones, naturally occurring compounds found in plants of the Solanaceae family.[1] It has been identified in Withania somnifera (also known as Ashwagandha), a plant widely used in traditional Ayurvedic medicine for its various pharmacological properties, including antioxidant, anti-inflammatory, and immunomodulatory effects.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from the dried plant material of W. somnifera, based on established chromatographic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₇ | BOC Sciences[] |

| Molecular Weight | 488.61 g/mol | BOC Sciences[] |

| Purity | > 95% | BOC Sciences[] |

| Appearance | Powder | BOC Sciences[] |

| Solubility | Methanol | BOC Sciences[] |

Experimental Protocol

This protocol is adapted from the methods described by Tong et al. in Phytochemistry Letters (2011) for the isolation of withanolides from Withania somnifera.[1][3]

1. Plant Material and Extraction

-

Obtain powdered, dried plant extract of Withania somnifera. For this protocol, 189 g of plant material is used as a starting point.[3]

-

Dissolve the plant extract in 200 mL of water to form a suspension.[3]

-

Defat the aqueous suspension by extraction with hexane (3 x 2 L).[3]

-

Separate the aqueous phase and subsequently extract it with ethyl acetate (EtOAc) (6 x 2 L) followed by butanol (BuOH) (3 x 2 L).[3]

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude EtOAc extract (approximately 32.9 g).[3]

2. Initial Chromatographic Fractionation

-

Subject the crude EtOAc extract to silica gel column chromatography (600 g, 32-63 µm).[3]

-

Elute the column sequentially with a solvent gradient of dichloromethane (CH₂Cl₂) and acetone (CH₃COCH₃) ranging from 0% to 100% acetone, followed by a final wash with methanol (MeOH).[3]

-

Collect the eluent in fractions and monitor by thin-layer chromatography (TLC). Combine fractions based on their TLC profiles to yield eight major fractions (Fraction A-H).[3]

3. Isolation of this compound

-

Focus on the fraction identified as containing this compound (in the cited study, this was Fraction F1).[3]

-

Purify this fraction using a Sephadex LH-20 column (200 g), eluting with methanol (MeOH).[3]

-

Collect the eluting fractions and concentrate them to yield purified this compound (yield reported as 21 mg).[3]

4. Structure Elucidation

-

Confirm the identity and purity of the isolated compound using standard spectroscopic methods, including:

Diagrams and Workflows

Caption: Workflow for the isolation and purification of this compound.

Caption: Generalized biosynthetic pathway of withanolides in Withania somnifera.

References

Total Synthesis of 2,3-Didehydrosomnifericin: Application Notes and Protocols

A thorough review of the current scientific literature indicates that a total synthesis of 2,3-didehydrosomnifericin has not yet been reported.

This compound is a known naturally occurring withanolide isolated from plants such as Withania somnifera.[1][2][3] While its structure has been elucidated and it has been included in various biological studies, a complete chemical synthesis from simpler starting materials has not been published in peer-reviewed journals to date. The available literature primarily focuses on its isolation, characterization, and biological evaluation.[1][4]

Therefore, it is not possible to provide detailed application notes, experimental protocols, and a synthetic pathway diagram for the total synthesis of this compound as requested.

Alternative Proposal: Total Synthesis of a Related Withanolide

As an alternative, we can provide a detailed report on the total synthesis of a closely related and structurally complex withanolide for which a synthesis has been recently published. For example, the divergent synthesis of other complex withanolides has been documented, offering a wealth of experimental detail that can be presented in the requested format.[5][6]

Should you be interested in proceeding with a detailed analysis of a different, synthetically accessible withanolide, please let us know. We would be pleased to generate the comprehensive application notes and protocols for a suitable alternative target molecule from the withanolide family.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 173614-88-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols for the Quantification of 2,3-Didehydrosomnifericin

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3-Didehydrosomnifericin is a compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of formulations, and metabolic research. This document provides detailed protocols for the quantification of this compound in biological matrices, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are based on established analytical principles for similar molecules and are intended to serve as a comprehensive guide for laboratory implementation.

Section 1: Quantitative Analysis by LC-MS/MS

This section outlines the protocol for the quantification of this compound in human plasma using a Triple Quadrupole Mass Spectrometer.

Experimental Protocol: LC-MS/MS Quantification

1.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: Thaw frozen plasma samples at room temperature. Vortex each sample for 10 seconds. To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound) and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds.[1]

-

SPE Cartridge Conditioning: Condition a mixed-mode polymeric ion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

1.1.2. Liquid Chromatography Conditions

-

Instrument: UPLC I class system or equivalent.

-

Column: Inertsil Phenyl-3, 2 µm (2.1 × 150 mm).[2]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Flow Rate: 0.6 mL/min.[2]

-

Column Temperature: 60°C.[2]

-

Injection Volume: 3 µL.[2]

-

Gradient Elution:

-

0.0 - 0.1 min: 30% B

-

0.1 - 8.0 min: 30% - 50% B

-

8.0 - 8.5 min: 50% - 98% B

-

8.5 - 10.0 min: 98% B

-

10.0 - 10.5 min: 98% - 30% B

-

10.5 - 12.0 min: 30% B (equilibration)[2]

-

1.1.3. Mass Spectrometry Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 2.1 kV.[2]

-

Source Temperature: 150°C.[2]

-

Desolvation Temperature: 400°C.[2]

-

Cone Gas Flow: 150 L/h.[2]

-

Desolvation Gas Flow: 800 L/h.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Hypothetical MRM Transitions for this compound and Internal Standard (IS)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment 1 | 30 | 15 |

| [M+H]⁺ | Fragment 2 | 30 | 25 | |

| Internal Standard (IS) | [M+H]⁺ | Fragment 1 | 35 | 20 |

Table 2: Hypothetical Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% bias) at LLOQ, LQC, MQC, HQC | Within ±15% |

| Precision (%RSD) at LLOQ, LQC, MQC, HQC | < 15% |

| Recovery | 85 - 95% |

| Matrix Effect | Minimal |

Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For laboratories where LC-MS/MS is not available, a validated HPLC-UV method can be employed for quantification, particularly for bulk drug substance and formulated products.

Experimental Protocol: HPLC-UV Quantification

2.1.1. Sample Preparation

-

For Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

-

For Formulation (e.g., Tablets): Grind a number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with methanol using sonication. Filter the extract through a 0.45 µm membrane filter before injection.[3]

2.1.2. Chromatographic Conditions

-

Instrument: HPLC system with a Photodiode Array (PDA) or UV detector.

-

Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5 µm).

-

Mobile Phase A: 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 40°C.

-

Detection Wavelength: Determined by UV scan of a standard solution (hypothetically 230 nm).[3]

-

Injection Volume: 20 µL.[3]

-

Gradient Elution:

-

0 - 5 min: 20% to 40% B

-

5 - 15 min: 40% to 80% B

-

15 - 20 min: 80% B

-

20 - 22 min: 80% to 20% B

-

22 - 25 min: 20% B (equilibration)

-

Data Presentation

Table 3: Hypothetical HPLC Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

Section 3: Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS quantification of this compound.

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. biotage.com [biotage.com]

- 2. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

Application Note: HPLC-MS Analysis of 2,3-Didehydrosomnifericin

Abstract

This application note details a robust and sensitive method for the analysis of 2,3-Didehydrosomnifericin, a withanolide found in Withania somnifera, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is suitable for the quantification of this compound in plant extracts and other biological matrices, providing the necessary detail for researchers, scientists, and professionals in drug development. The methodology includes sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

This compound is a member of the withanolide class of steroidal lactones, which are major bioactive constituents of Withania somnifera (Ashwagandha).[1][2] These compounds are of significant interest due to their wide range of pharmacological activities. Accurate and reliable quantification of individual withanolides like this compound is crucial for quality control of herbal products, pharmacokinetic studies, and understanding their mechanism of action. HPLC-MS offers the high selectivity and sensitivity required for the analysis of such compounds in complex mixtures.[3][4] This application note provides a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A reliable extraction method is critical for the accurate quantification of this compound from plant material or other matrices.

1.1. Extraction from Plant Material (e.g., Withania somnifera roots):

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction Solvent: Use methanol or a mixture of methanol and water.

-

Extraction Procedure:

-

Weigh 1 gram of the powdered material into a centrifuge tube.

-

Add 10 mL of the extraction solvent.

-

Vortex for 1 minute.

-

Sonication in an ultrasonic bath for 30 minutes can enhance extraction efficiency.[5]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS Method

2.1. Liquid Chromatography Conditions:

The chromatographic separation of withanolides is typically achieved using reverse-phase chromatography.

| Parameter | Value |

| Column | Inertsil Phenyl-3, 2 µm (2.1 x 150 mm)[6] |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[6] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Flow Rate | 0.6 mL/min[6] |

| Column Temperature | 60°C[6] |

| Injection Volume | 3 µL[6] |

| Gradient Program | 0.0-0.1 min, 30% B; 0.1-8.0 min, 30-50% B; 8.0-8.5 min, 50-98% B; 8.5-10.0 min, 98% B; 10.0-10.5 min, 98-30% B; 10.5-12.0 min, 30% B[6] |

2.2. Mass Spectrometry Conditions:

Electrospray ionization (ESI) in positive mode is commonly used for the detection of withanolides.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Capillary Voltage | 2.1 kV[6] |

| Source Temperature | 150°C[6] |

| Desolvation Temperature | 400°C[6] |

| Cone Gas Flow | 150 L/h[6] |

| Desolvation Gas Flow | 800 L/h[6] |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan with Data-Dependent MS/MS |

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a certified reference standard of this compound. The peak area of the analyte is plotted against its concentration. An internal standard can be used to improve accuracy and precision.

Data Presentation

Table 1: Quantitative HPLC-MS Data for this compound (Hypothetical Data)

| Sample ID | Concentration (µg/mL) | Peak Area |

| Standard 1 | 0.1 | 15,234 |

| Standard 2 | 0.5 | 78,945 |

| Standard 3 | 1.0 | 155,678 |

| Standard 4 | 5.0 | 798,231 |

| Standard 5 | 10.0 | 1,601,543 |

| Plant Extract 1 | 2.3 | 358,912 |

| Plant Extract 2 | 4.1 | 645,876 |

Mandatory Visualization

Caption: Workflow for the HPLC-MS analysis of this compound.

Discussion

The presented HPLC-MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a phenyl-based column offers good separation for withanolides. The described gradient elution allows for the separation of this compound from other related withanolides that may be present in the sample. The mass spectrometry parameters are optimized for the sensitive detection of withanolides in positive ESI mode. The fragmentation of withanolides typically involves the loss of water molecules and cleavage of the side chain, which can be used to set up specific MRM transitions for highly selective quantification.[7]

Conclusion

This application note provides a detailed protocol for the HPLC-MS analysis of this compound. The method is suitable for research and quality control purposes, enabling the accurate quantification of this bioactive withanolide in various sample matrices. The provided workflow and parameters can be adapted by researchers for their specific applications in natural product analysis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Separation, identification, and quantification of selected withanolides in plant extracts of Withania somnifera by HPLC-UV(DAD)--positive ion electrospray ionisation-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. env.go.jp [env.go.jp]

- 6. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,3-Didehydrosomnifericin in Cancer Cell Line Assays

Introduction

2,3-Didehydrosomnifericin is a member of the withanolide class of naturally occurring C-28 steroidal lactones. Withanolides are primarily isolated from plants of the Solanaceae family, most notably from Withania somnifera (Ashwagandha). This class of compounds has garnered significant interest within the scientific community due to a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.

These application notes provide a detailed overview of the current understanding of withanolides' effects on cancer cells and offer generalized protocols for assessing the cytotoxic and mechanistic properties of this compound in cancer cell line assays. It is important to note that while extensive research exists for other withanolides like Withaferin A, specific experimental data on this compound is not currently available in the public domain. Therefore, the following protocols are based on established methodologies for related compounds and serve as a guide for initiating research in this area.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₄₀O₇ |

| Molecular Weight | 488.61 g/mol |

| Appearance | Powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

| Storage | Store as a powder at -20°C for long-term stability. For solutions, store at -20°C or -80°C and use within a reasonable timeframe to avoid degradation. |

Postulated Mechanism of Action in Cancer Cells

Based on the known mechanisms of other withanolides, this compound is hypothesized to exert its anticancer effects through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The major pathways implicated in the anticancer activity of withanolides include:

-

NF-κB Signaling Pathway: Inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory and survival responses, is a common mechanism for withanolides.

-

JAK/STAT Signaling Pathway: Interference with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can inhibit cancer cell proliferation and induce apoptosis.

-

PI3K/Akt/mTOR Signaling Pathway: This crucial pathway, often hyperactivated in cancer, is another potential target. Inhibition can lead to decreased cell survival and proliferation.

-

Induction of Apoptosis: Withanolides are known to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.

Below is a generalized diagram illustrating the potential signaling pathways that could be affected by this compound.

Application Notes and Protocols: Solubility of 2,3-Didehydrosomnifericin in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility characteristics of 2,3-Didehydrosomnifericin, a naturally occurring withanolide found in Withania somnifera. The information is intended to guide researchers in the preparation of stock solutions and in the design of experimental protocols for in vitro and in vivo studies.

Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on information from chemical suppliers and studies on related withanolides, a general solubility profile can be established.

Qualitative Solubility:

This compound is reported to be soluble in a range of common laboratory organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

Quantitative Solubility of Structurally Related Withanolides:

To provide a quantitative context, the following table summarizes the solubility of two other well-characterized withanolides, Withanolide A and Withanolide B. These values can serve as an estimation for the solubility of this compound, although empirical determination is highly recommended.

Table 2: Quantitative Solubility of Withanolide A and Withanolide B

| Compound | Solvent | Approximate Solubility (mg/mL) |

| Withanolide A | Methanol | ~0.5[1] |

| Acetonitrile | ~0.1[1] | |

| Withanolide B | Methanol | ~0.5[2] |

| Acetonitrile | ~0.1[2] |

Note: The solubility of this compound in these solvents is expected to be in a similar range, but should be experimentally verified.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The following protocol describes a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest (e.g., Methanol, DMSO, etc.)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringes and syringe filters (0.22 µm, chemically resistant)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared standard solutions and the diluted sample solution by HPLC.

-

Record the peak area of this compound for each injection.

-